8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted purine derivative and introduce the ethoxyphenyl, methylphenyl, and phenyl groups through a series of substitution reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A similar compound with a different substitution pattern on the purine ring.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with a similar ethoxyphenyl group but different core structure.
Uniqueness
The uniqueness of 8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern and the presence of multiple aromatic rings, which contribute to its distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C30H27N5O3 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C30H27N5O3/c1-4-38-24-15-13-23(14-16-24)35-25(22-11-6-5-7-12-22)19-33-26-27(31-29(33)35)32(3)30(37)34(28(26)36)18-21-10-8-9-20(2)17-21/h5-17,19H,4,18H2,1-3H3 |
InChI Key |
PZKUPQURRAWRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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